molecular formula C6H11NO2 B3030353 Methyl 2-(azetidin-3-yl)acetate CAS No. 890849-61-3

Methyl 2-(azetidin-3-yl)acetate

Cat. No. B3030353
CAS RN: 890849-61-3
M. Wt: 129.16
InChI Key: UMGZZVORZXUVMQ-UHFFFAOYSA-N
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Description

“Methyl 2-(azetidin-3-yl)acetate” is a chemical compound with the molecular formula C6H11NO2 . It is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine .


Synthesis Analysis

The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This was followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(azetidin-3-yl)acetate” was confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

“Methyl 2-(azetidin-3-yl)acetate” undergoes aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Methyl 2-(azetidin-3-yl)acetate derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, compounds with the azetidin-2-one structure demonstrated significant growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai, Dave, Shah, & Vyas, 2001)(Desai, Dave, Shah, & Vyas, 2001). Similarly, novel azetidin-2-ones were synthesized and shown to possess notable antimicrobial properties (Ansari & Lal, 2009)(Ansari & Lal, 2009).

Antileishmanial Agents

Studies have been conducted on azetidin-2-ones as potential antileishmanial agents. For example, a series of compounds including 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones have shown promising antileishmanial activity, comparable to clinically used drugs (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012)(Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).

Synthesis of Heterocyclic Amino Acid Derivatives

Research has explored the synthesis of novel heterocyclic amino acid derivatives containing azetidine and oxetane rings. This includes the preparation of functionalized 3-substituted 3-(acetoxymethyl)azetidines and oxetane compounds (Gudelis et al., 2023)(Gudelis et al., 2023).

Catalytic Asymmetric Addition

Methyl 2-(azetidin-3-yl)acetate derivatives have also been used in catalytic asymmetric additions. For example, enantiopure azetidin-2-yl(diphenyl)methanol derivatives have been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008)(Wang et al., 2008).

Synthesis of Novel Compounds

Numerous studies have focused on the synthesis of novel compounds using azetidin-2-ones. For example, the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone showed potential for developing new antimicrobial agents (Patel & Patel, 2017)(Patel & Patel, 2017).

Mechanism of Action

The mechanism of action of “Methyl 2-(azetidin-3-yl)acetate” involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Safety and Hazards

“Methyl 2-(azetidin-3-yl)acetate” is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

“Methyl 2-(azetidin-3-yl)acetate” is a promising compound in the field of heterocyclic chemistry. It is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine . Future research may focus on exploring its potential applications in various fields, including medicinal chemistry.

properties

IUPAC Name

methyl 2-(azetidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)2-5-3-7-4-5/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGZZVORZXUVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696328
Record name Methyl (azetidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(azetidin-3-yl)acetate

CAS RN

890849-61-3
Record name Methyl (azetidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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